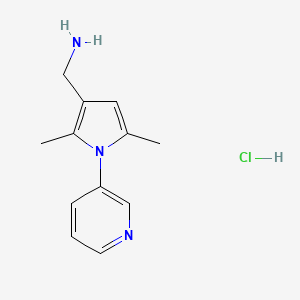
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known by its CAS number 35711-47-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including cancer cell lines and monoclonal antibody production.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- CAS Number : 35711-47-8
- InChI Key : PELMABXCQSKCNO-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Cell Growth Suppression : Studies have shown that this compound can suppress cell growth in various cancer cell lines. For instance, it was observed to enhance glucose uptake and increase intracellular ATP levels during monoclonal antibody production, indicating a role in metabolic regulation within cells .
- Monoclonal Antibody Production : The compound positively influences the production of monoclonal antibodies (mAbs). In a specific study, it was found to improve mAb production by maintaining cell viability and increasing cell-specific productivity . The enhancement in productivity was attributed to the compound's ability to suppress cell growth while promoting metabolic activity.
- Apoptosis Induction : The compound has been linked to apoptosis induction in certain studies. Specifically, derivatives related to this compound have shown the ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis by decreasing the expression of c-Myc and other related proteins .
Table 1: Summary of Biological Activities
Case Study: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, this compound was supplemented into the culture medium. The results indicated:
- An increase in mAb concentration from control levels to 1,098 mg/L under treatment conditions.
- A significant improvement in cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day.
These findings suggest that the compound can be an effective additive for enhancing bioproduction processes in biotechnology .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Research indicates that modifications to the pyrrole ring or substitution patterns can significantly affect its efficacy as an anti-cancer agent or as a promoter of mAb production. The 2,5-dimethylpyrrole moiety has been identified as particularly important for enhancing cell-specific productivity in cultures .
Propriétés
IUPAC Name |
(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIJQAIFYRVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















